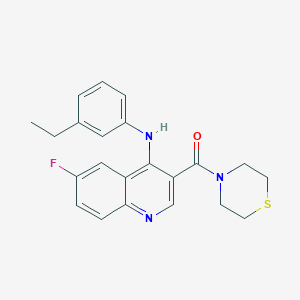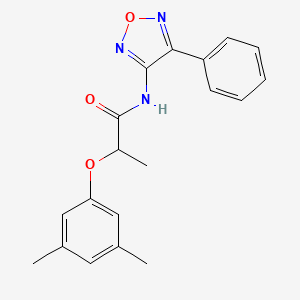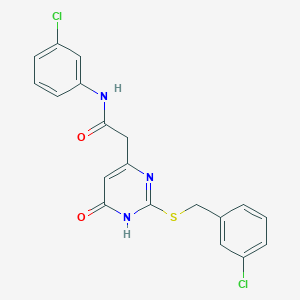![molecular formula C14H14F3N3O2 B2713803 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine CAS No. 860784-33-4](/img/structure/B2713803.png)
4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a morpholine derivative with a trifluoromethylphenyl group and an oxadiazole ring . Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . The trifluoromethyl group is often used to increase the metabolic stability and lipophilicity of a drug .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylphenyl compounds are often synthesized through nucleophilic substitution reactions . Oxadiazole rings can be synthesized through cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine ring, the oxadiazole ring, and the trifluoromethylphenyl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the heterocyclic oxadiazole and morpholine rings .Physical And Chemical Properties Analysis
Based on its components, this compound is likely to be a solid at room temperature with a relatively high melting point . Its solubility would depend on the exact structure and the presence of any polar or charged groups .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The incorporation of the trifluoromethyl (TFM, -CF₃) group in organic molecules has garnered significant attention due to its impact on pharmaceuticals. Notably, fluorine-containing compounds constitute over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Let’s explore how this specific compound contributes to medicinal chemistry:
a. Antidepressant Properties:- Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), contains the TFM group. It is widely used as an antidepressant to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Agrochemicals and Crop Protection
The TFM group has applications beyond human health. In the field of agrochemicals, it plays a role in enhancing crop protection:
a. Trifluoromethylpyridines as Pesticides:- Trifluoromethylpyridines (e.g., 2,3-CTF) are used in the production of commercial pesticides. These compounds exhibit pesticidal properties and contribute to crop yield improvement .
Chemical Synthesis and Lipophilicity
Understanding the chemical properties of TFM-containing compounds is crucial for drug design and optimization:
a. Lipophilicity Enhancement:- Replacing a methyl group with trifluoromethyl often increases lipophilicity. This alteration impacts drug distribution and bioavailability .
Future Prospects and Research Directions
While the above applications highlight the compound’s current uses, ongoing research aims to explore additional therapeutic areas and novel synthetic methodologies involving TFM-containing molecules.
Aathira Sujathan Nair et al. “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.” Processes, 10(10), 2054 (2022). Read more “Synthesis and application of trifluoromethylpyridines as a key …” Journal of Pesticide Science, 46(2), 46_D21-012 (2021). Read more “A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles.” Molecules, 28(7), 3012 (2023). Read more
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)11-3-1-2-10(8-11)13-18-12(22-19-13)9-20-4-6-21-7-5-20/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMSINVOUFJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)
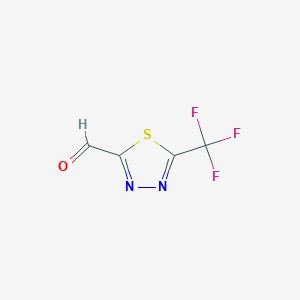
![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)
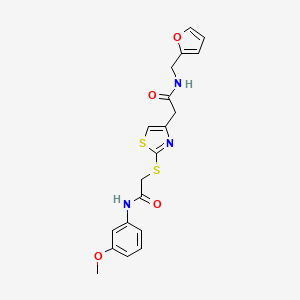

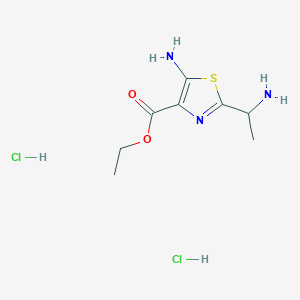
![N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2713732.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2713737.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide](/img/structure/B2713738.png)
